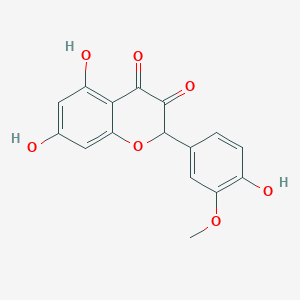
AMP-PCP disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt: is a nucleotide analog derived from adenosine 5’-triphosphate (ATP). It is known for its role as a selective agonist for P2X purinoceptors, which are a family of receptors involved in various physiological processes . This compound is often used in biochemical and physiological research due to its ability to mimic ATP while being resistant to hydrolysis by ATPases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt typically involves the modification of adenosine 5’-triphosphate. One common method includes the use of methylene chloride as a reagent to introduce the methylene group between the beta and gamma phosphate groups of ATP . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt primarily undergoes substitution reactions due to the presence of the methylene group. It is resistant to hydrolysis, which makes it stable under physiological conditions .
Common Reagents and Conditions: The compound is often used in reactions involving ion pairing and high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) for analytical purposes . It is stable in aqueous solutions and can be stored at low temperatures to maintain its integrity.
Major Products: The major products formed from reactions involving beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt are typically other nucleotide analogs or modified nucleotides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt exerts its effects by acting as a selective agonist for P2X purinoceptors. These receptors are ion channels that open in response to the binding of ATP or its analogs, allowing the flow of ions such as calcium and sodium into the cell . This ion flow triggers various downstream signaling pathways involved in processes such as neurotransmission, inflammation, and cell proliferation .
Comparación Con Compuestos Similares
Adenosine 5’-(alpha,beta-methylene)diphosphate sodium salt: Another nucleotide analog that inhibits ecto-5’-nucleotidase, preventing the conversion of AMP to adenosine.
Adenosine 5’-(beta,gamma-imido)triphosphate lithium salt hydrate: Known for its role as a competitive inhibitor of ATP-dependent enzyme systems.
Uniqueness: Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt is unique due to its selective agonist activity for P2X purinoceptors and its resistance to hydrolysis by ATPases . This makes it a valuable tool in research involving purinergic signaling pathways.
Propiedades
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCUOVRMGTZINH-LYYWGVPGSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5Na2O12P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-5-carboxylate](/img/structure/B8103226.png)






![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B8103271.png)




